Product packaging for Dipropan-2-yl dicarbonate(Cat. No.:CAS No. 24425-00-1)

Dipropan-2-yl dicarbonate

Cat. No.: B3050234
CAS No.: 24425-00-1
M. Wt: 190.19 g/mol
InChI Key: OQQTZLSEKBDXRS-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The primary role of dipropan-2-yl dicarbonate (B1257347) and its relatives in modern organic synthesis is as a protecting group, particularly for amines. wikipedia.org In complex multi-step syntheses, it is often necessary to temporarily block the reactivity of a specific functional group, like an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The tert-butoxycarbonyl (Boc) group, introduced using reagents like di-tert-butyl dicarbonate, is a widely used amine protecting group. wikipedia.orghighfine.com

The significance of the Boc protecting group strategy lies in its straightforward installation and removal, as well as its stability under nucleophilic and strongly basic conditions. biosynth.com The resulting carbamate (B1207046) derivatives are unreactive towards many reagents, allowing for a wide range of subsequent chemical transformations. wikipedia.org The protecting group can be later removed under moderately acidic conditions. wikipedia.org This strategic use of protection and deprotection is fundamental in areas like peptide synthesis and the creation of complex molecules for medicinal chemistry. wikipedia.orghighfine.comacs.org

The versatility of dicarbonates extends beyond simple amine protection. For instance, di-tert-butyl dicarbonate is used in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, an important aroma compound found in bread. wikipedia.orgfishersci.at It also finds application as a reagent for the macrolactonization of ω-hydroxy acids and in the synthesis of dipeptides under mild conditions. researchgate.netacs.org

Historical Context of Dicarbonate Reagents in Synthetic Chemistry

The widespread use of dicarbonate reagents is a relatively modern development in the history of organic chemistry. While chemical reactions have been central to industry for centuries, with large-scale production of chemicals like sulfuric acid and sodium carbonate dating back to the 18th century, the nuanced tools of protecting group chemistry evolved much later. wikipedia.org

The introduction of di-tert-butyl dicarbonate in 1976 marked a significant milestone. acs.org Initially, the adoption of Boc protecting groups was gradual, but it has since become one of the preferred methods for amine protection. acs.org Before the availability of such commercial reagents, chemists often had to prepare their own starting materials, a more laborious process. acs.org

The development of reagents like dimethyl carbonate (DMC) also played a role in the broader context of carbonate chemistry. unicamp.br DMC, now produced through cleaner processes, serves as an environmentally friendlier alternative to traditional reagents for certain chemical transformations. unicamp.br The evolution of dicarbonate reagents reflects a larger trend in organic synthesis towards the development of mild, chemoselective, and functionally tolerant reactions that enable the efficient construction of complex molecules. acs.org

Below is a table summarizing the key properties of Dipropan-2-yl dicarbonate:

PropertyValue
Molecular FormulaC₈H₁₄O₅ uni.lunih.gov
IUPAC Namepropan-2-yl propan-2-yloxycarbonyl carbonate uni.lu
Monoisotopic Mass190.08412 Da uni.lu
Predicted XlogP2.3 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O5 B3050234 Dipropan-2-yl dicarbonate CAS No. 24425-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl propan-2-yloxycarbonyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQTZLSEKBDXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564496
Record name Dipropan-2-yl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-00-1
Record name Dipropan-2-yl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization of Dipropan 2 Yl Dicarbonate

Phosgene-Based Synthetic Approaches

The synthesis of dialkyl dicarbonates has traditionally involved the use of phosgene (B1210022), a highly reactive and toxic chemical. While effective, the hazardous nature of phosgene has prompted the investigation of alternative, safer synthetic routes. google.commdpi.com The phosgene-based approach to producing dipropan-2-yl dicarbonate (B1257347) typically involves the reaction of phosgene with isopropanol (B130326).

COCl₂ + 2(CH₃)₂CHOH → ( (CH₃)₂CHOCO )₂O + 2HCl

A common variation of this method involves the reaction of isopropyl chloroformate with sodium peroxide under controlled temperature conditions, typically between 0 and 10°C. smolecule.com This approach, while established, carries the significant drawback of utilizing highly toxic materials, which presents considerable challenges for large-scale industrial production and raises environmental and safety concerns. google.commdpi.com The stringent handling requirements and the formation of corrosive byproducts necessitate specialized equipment and disposal protocols, limiting the widespread application of this method in modern chemical manufacturing.

Transesterification Strategies for Dipropan-2-yl Dicarbonate Elaboration

Transesterification, or carbonate interchange, represents a more environmentally benign alternative to phosgene-based methods for synthesizing this compound. google.com This strategy typically involves the reaction of an alcohol with a carbonate source, catalyzed primarily by bases. google.com

A prevalent method is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), with isopropanol. smolecule.comiupac.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the isopropoxide ion attacks the carbonyl carbon of the dimethyl carbonate. google.com This process is often catalyzed by a base, for instance, sodium methoxide (B1231860) (NaOMe). smolecule.comiupac.org

One documented procedure for the synthesis of a dialkyl carbonate involves heating dimethyl carbonate and an alcohol under reflux conditions with a catalytic amount of a base. iupac.org For instance, the preparation of dipropan-2-yl carbonate was achieved by reacting 2-methylpropan-1-ol (isobutanol) with DMC in the presence of NaOMe, resulting in a 34% yield after 10 hours of reaction followed by distillation. iupac.org It is important to note that for the synthesis of this compound, isopropanol would be the correct alcohol to use instead of isobutanol.

Another approach utilizes catechol carbonate (PCC) as a transcarbonation agent. In a specific example, the reaction of PCC with isopropanol in the presence of a homogeneous basic catalyst resulted in a 90% gas chromatographic yield of diisopropyl carbonate (a related compound), with a complete conversion of the PCC. google.com This highlights the potential of using alternative carbonate sources for efficient synthesis.

The general reaction scheme for the transesterification of dimethyl carbonate with isopropanol is as follows:

2(CH₃)₂CHOH + (CH₃O)₂CO ⇌ ( (CH₃)₂CHOCO )₂O + 2CH₃OH

The equilibrium nature of this reaction often requires the removal of the methanol (B129727) byproduct to drive the reaction towards the desired product.

Catalytic Systems for Enhanced this compound Production

Base Catalysts: Traditional transesterification reactions for dialkyl carbonates frequently employ basic catalysts. google.com Both homogeneous and heterogeneous base catalysts have been utilized.

Homogeneous Catalysts: Sodium methoxide (NaOMe) is a commonly used homogeneous catalyst that has demonstrated effectiveness in the transesterification of dimethyl carbonate. iupac.org

Heterogeneous Catalysts: Heterogeneous catalysts like potassium carbonate (K₂CO₃) and magnesium oxide (MgO) are advantageous due to their ease of separation from the reaction mixture. google.comiupac.org For example, MgO nanosheets have shown high selectivity (95.7%) in the transesterification of phenol (B47542) with dimethyl carbonate under specific conditions. mdpi.com In one process, magnesium oxide was used as a heterogeneous basic catalyst at a loading of 5% by weight with respect to the catechol carbonate reactant. google.com

Advanced Catalytic Systems: Recent advancements have explored novel catalytic systems to overcome the limitations of traditional methods.

Ionic Liquids: Dual-nuclear ionic liquids functionalized with sulfonic acid groups have shown high activity in esterification reactions, achieving yields of up to 92% in the synthesis of diisopropyl maleate, a process that shares mechanistic similarities with dicarbonate synthesis. smolecule.com

Metal-Salen Complexes: Aluminum-salen catalysts, when paired with imidazolium (B1220033) hydrogen carbonate ionic liquids, have been effective in promoting CO₂ incorporation into epoxides at room temperature, suggesting their potential applicability in activating substrates for dicarbonate synthesis. smolecule.com

The table below compares the performance of different catalyst types, highlighting the trend towards developing systems that function efficiently under milder temperature conditions. smolecule.com

Catalyst TypeTemperature (°C)Yield (%)Selectivity (%)
Sodium peroxide (traditional)0–107885
Dual-nuclear ionic liquid1109298
Al-salen/ionic liquid258995

This table presents comparative data for catalyst performance in relevant carbonate and ester synthesis, indicating potential effectiveness for this compound production. smolecule.com

Process Development and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure an efficient, safe, and cost-effective process.

Route Selection: The choice of synthetic route is paramount. Phosgene-based methods, while established, are generally disfavored for large-scale production due to the high toxicity of phosgene and the generation of corrosive byproducts. google.commdpi.com Transesterification routes are considered greener and safer, but challenges such as managing reaction equilibria and byproduct removal need to be addressed for scalability. google.com For example, the production of high quantities of ammonia (B1221849) as a co-product in syntheses involving urea (B33335) limits its industrial implementation. google.com

Catalyst and Reaction Conditions: The use of heterogeneous catalysts is highly desirable for large-scale operations as it simplifies catalyst recovery and product purification, thereby reducing waste. google.com Optimizing reaction conditions, such as temperature and pressure, is crucial. While some processes require high temperatures, the development of highly active catalysts that operate at or near room temperature can significantly reduce energy consumption. google.comsmolecule.com

Process Intensification: Modern process development often focuses on process intensification to improve efficiency and reduce the plant footprint.

Continuous Flow Reactors: Integrating the synthesis into a continuous flow system, potentially with immobilized catalysts, can offer better control over reaction parameters, improve safety, and lead to higher throughput compared to batch processing. smolecule.com

Solvent-Free Methodologies: Eliminating solvents reduces waste, simplifies purification processes, and lowers costs. smolecule.com

Mechanochemical Activation: Techniques like ultrasound-assisted synthesis can enhance reaction rates and yields by improving mixing and catalyst activation. smolecule.com For example, the use of 20 kHz ultrasound in a model system increased the reaction yield from 72% to 88%. smolecule.com

Downstream Processing: The scalability of purification methods is also a critical factor. Distillation is a common method for purifying the final product, but its energy requirements on a large scale must be considered. iupac.org The entire process, from raw material sourcing to final product packaging, must be designed to meet current good manufacturing practices (cGMP) if the compound is intended for pharmaceutical applications. ethernet.edu.et

Elucidation of Reaction Mechanisms of Dipropan 2 Yl Dicarbonate

Hydrolysis Pathways and Kinetics of Dipropan-2-yl Dicarbonate (B1257347)

The hydrolysis of dipropan-2-yl dicarbonate involves its reaction with water, leading to the formation of isopropanol (B130326) and carbon dioxide. This process can be catalyzed by either acids or bases. The reaction proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile.

Under acidic conditions, the carbonyl oxygen of the dicarbonate is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol and carbon dioxide yield the final products.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to produce isopropanol, carbon dioxide, and regenerates the hydroxide ion.

The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Studies on related esters, such as diisopropyl maleate, suggest that hydrolysis rates can be moderate. For instance, enzymatic hydrolysis of similar compounds has been explored, where enzymes like diisopropyl fluorophosphatase (DFPase) can facilitate the reaction.

Table 1: General Parameters for this compound Hydrolysis

ParameterConditionProducts
ReactantWaterIsopropanol, Carbon dioxide
CatalystAcid or Base-

Transesterification Mechanisms with Oxygen Nucleophiles

Transesterification is a key reaction of this compound, involving the exchange of its isopropoxy groups with other alcohol groups. This reaction is typically catalyzed by acids or bases and is a fundamental process for synthesizing other carbonates. vedantu.com

The mechanism under basic catalysis involves the deprotonation of the incoming alcohol by a base to form a more nucleophilic alkoxide ion. vedantu.com This alkoxide then attacks the carbonyl carbon of the dicarbonate, leading to a tetrahedral intermediate. vedantu.com The subsequent departure of an isopropoxide group results in the formation of a new carbonate ester. vedantu.com

In an acidic environment, the carbonyl oxygen is first protonated by the acid catalyst, activating the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of isopropanol to yield the transesterified product. masterorganicchemistry.com

Influence of Catalytic Species on Reaction Pathways

Catalysts play a crucial role in directing the pathway and efficiency of transesterification reactions. savemyexams.com They function by providing an alternative reaction route with a lower activation energy. savemyexams.compnnl.gov Catalysts can be classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. savemyexams.compnnl.gov

The choice of catalyst, whether it's a simple acid or base like sulfuric acid or sodium methoxide (B1231860), or a more complex system like an enzyme or a solid-supported catalyst, can significantly impact the reaction rate and selectivity. researchgate.net For example, in the synthesis of diphenyl carbonate from dimethyl carbonate, various catalysts including zinc salts of 12-molybdophosphoric acid and cerium-based bimetallic oxides have been investigated to optimize the reaction. researchgate.net The acid-base properties of the catalyst, including the density and strength of acid and base sites, are critical in determining the product distribution. researchgate.net

The solvent can also influence catalytic activity at solid-liquid interfaces by solvating reactive species, participating directly in the reaction, or competing for active sites. rsc.org

Investigation of Kinetic and Thermodynamic Parameters in Transesterification

The study of kinetic and thermodynamic parameters provides a deeper understanding of the energy changes and feasibility of transesterification reactions. teiee.net Kinetic modeling helps in identifying the reaction order and rate constants. teiee.netmdpi.com For many transesterification processes, a pseudo-first-order kinetic model is often applied. mdpi.com

Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are derived from the Arrhenius and Eyring-Polanyi equations. teiee.netmdpi.com The activation energy indicates the minimum energy required for the reaction to occur, with lower values suggesting a more efficient catalytic process under mild conditions. mdpi.com Enthalpy and entropy changes reveal whether a reaction is endothermic or exothermic and the degree of disorder, respectively. mdpi.com The Gibbs free energy determines the spontaneity of the reaction. mdpi.com

For example, in the transesterification of waste cooking oil using zeolite catalysts, the activation energies were found to be in the range of 32-36 kJ·mol⁻¹, and the thermodynamic parameters indicated that the reactions were spontaneous and endothermic. mdpi.com

Table 2: Representative Thermodynamic Parameters for a Transesterification Reaction

ParameterValue (Example)Significance
Activation Energy (Ea)32.714 kJ·mol⁻¹Efficiency in mild conditions
Enthalpy of Activation (ΔH‡)30.03 kJ·mol⁻¹Endothermic nature
Entropy of Activation (ΔS‡)-195.91 J·K⁻¹·mol⁻¹Increased order in transition state
Gibbs Free Energy of Activation (ΔG‡)65.268 kJ·mol⁻¹Spontaneous reaction

Note: The values are for a specific zeolite-catalyzed transesterification and serve as an illustrative example. mdpi.com

Nucleophilic Substitution Reactions of this compound

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. In these reactions, the dicarbonate acts as an electrophile, where a nucleophile attacks one of the carbonyl carbons, leading to the displacement of an isopropoxide leaving group.

A common example is the reaction with amines to form carbamates. The general mechanism involves the nucleophilic attack of the amine on a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an isopropoxide ion and a proton to form the stable carbamate (B1207046) product. These reactions may require a catalyst or elevated temperatures to proceed efficiently.

Studies on Intermediate Species in this compound Transformations

The transformations of this compound and related compounds proceed through various transient intermediate species. In many of its reactions, such as hydrolysis and transesterification, a tetrahedral intermediate is a key species formed at the carbonyl carbon. vedantu.comresearchgate.net The formation and stability of this intermediate are crucial in determining the reaction pathway.

In some cases, radical intermediates can also be involved. For instance, studies on the radiation-chemical transformations of organic carbonates have identified ion-radical intermediates. researchgate.net Radical anions of linear carbonates can undergo fragmentation to yield alkyl radicals. researchgate.net While not directly on this compound, research on related systems like poly(diethylene glycol bis(allyl carbonate)) suggests the possibility of radical survival within polymer networks. researchgate.net

Mechanistic studies on other catalytic transformations, such as enantioconvergent reactions, also propose the involvement of various metal-complex intermediates. ua.es The characterization of these intermediates, often through techniques like NMR spectroscopy and X-ray crystallography, is essential for a complete understanding of the reaction mechanism. nih.gov

Application of Kinetic Isotope Effects for Mechanistic Insights

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state structure. core.ac.uk A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. core.ac.uk

A significant primary KIE is often observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.net For example, a kH/kD value significantly greater than 1 indicates that a C-H bond is being cleaved in the rate-limiting step. researchgate.net

KIEs can be used to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. acs.org For instance, in the study of the aminolysis of certain carbonates, the KIE data, in conjunction with linear free-energy relationships, can support a concerted mechanism. acs.org The application of KIEs, often combined with computational modeling, allows for a detailed characterization of transition state structures and provides deep mechanistic insights. core.ac.ukresearchgate.net While direct KIE studies on this compound are not widely reported in the provided context, the principles are broadly applicable to its reactions. For instance, studying the hydrolysis in D₂O versus H₂O could reveal details about proton transfer steps (a solvent isotope effect). mdpi.com

Strategic Applications of Dipropan 2 Yl Dicarbonate in Complex Organic Synthesis

Employment as a Protecting Group for Diverse Functionalities

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting while other parts of the molecule are being modified. wikipedia.org Dipropan-2-yl dicarbonate (B1257347) is widely used for this purpose, particularly for the protection of carboxylic acids and alcohols. smolecule.com

Dipropan-2-yl dicarbonate reacts with carboxylic acids to form isopropyl carbonate derivatives. This transformation effectively masks the acidic proton and the nucleophilic oxygen of the carboxyl group, rendering it unreactive towards many reagents. This allows for selective chemical transformations on other parts of the molecule. smolecule.com

Similarly, alcohols can be protected by reacting them with this compound to form isopropyl carbonate esters. This strategy is employed to prevent the hydroxyl group from participating in unwanted side reactions during a synthetic sequence. smolecule.com

The choice of a protecting group is a critical strategic decision in organic synthesis. A key concept in this area is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others. wikipedia.org

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a widely used protecting group for amines. wikipedia.orgnih.gov The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be readily removed with moderate to strong acids. wikipedia.org

In contrast, the isopropoxycarbonyl group, introduced by this compound, offers a different lability profile. The stability and cleavage conditions of the isopropoxycarbonyl group compared to the Boc group and other protecting groups like the benzyl (B1604629) (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups allow for strategic and selective deprotection steps in a multi-protected molecule. wikipedia.orgwikipedia.org For instance, a molecule might contain a Boc-protected amine and an isopropoxycarbonyl-protected alcohol. The Boc group could be removed under specific acidic conditions while leaving the isopropoxycarbonyl group intact, enabling further manipulation of the newly deprotected amine.

Table 1: Comparison of Common Protecting Groups

Protecting Group Reagent Functional Group Protected Common Deprotection Conditions
Isopropoxycarbonyl This compound Alcohols, Carboxylic Acids Mild acidic or basic conditions smolecule.com
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate Amines wikipedia.org Moderate to strong acids (e.g., TFA) wikipedia.org
Benzyl (Bn) Benzyl bromide Alcohols, Amines Hydrogenolysis wikipedia.org
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSu Amines Base (e.g., piperidine) wikipedia.orgorganic-chemistry.org

The removal of the isopropoxycarbonyl protecting group, or "deprotection," is a crucial step to regenerate the original functional group. This is typically achieved under mild acidic or basic conditions, which cleave the carbonate ester and release the free carboxylic acid or alcohol. smolecule.com The specific conditions for deprotection must be carefully chosen to avoid affecting other sensitive functional groups within the molecule.

Comparative Analysis with Orthogonal Protecting Groups, including Di-tert-butyl Dicarbonate

Utility as a Condensing Agent in Peptide Bond Formation

The formation of a peptide bond, the amide linkage between amino acids, is a fundamental process in the synthesis of peptides and proteins. wikipedia.orgbyjus.com This reaction involves the coupling of the carboxylic acid group of one amino acid with the amino group of another. wikipedia.org

This compound serves as an effective condensing agent in peptide synthesis. smolecule.com Its role is to "activate" the carboxylic acid group of an N-protected amino acid. In this process, the N-protected amino acid reacts with this compound to form a mixed anhydride intermediate. This intermediate is highly reactive towards the amino group of a second amino acid, facilitating the formation of the peptide bond. smolecule.com The use of this compound offers advantages such as operational simplicity, good solubility in common organic solvents, and the ability to conduct the reaction under mild conditions. smolecule.com

Optimization of Coupling Efficiency in Synthetic Peptides

The role of this compound as a direct coupling agent in peptide synthesis is not as extensively documented as that of its structural analog, N,N'-diisopropylcarbodiimide (DIC). peptide.combachem.comwikipedia.org DIC is a widely used carbodiimide (B86325) for activating carboxylic acids to facilitate amide bond formation. peptide.combachem.comlookchem.com

However, this compound can theoretically serve as a condensing agent by activating N-protected amino acids. smolecule.com In this capacity, it reacts with the carboxylic acid group of an amino acid to form a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine group of another amino acid, resulting in the formation of a peptide bond. smolecule.com This method offers the advantage of mild reaction conditions and good solubility in organic solvents. smolecule.com Despite these potential benefits, dedicated coupling reagents like DIC, often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are generally preferred for their higher efficiency and established protocols in solid-phase peptide synthesis (SPPS). peptide.combachem.com

Synthesis of Diverse Carbonate Derivatives

A significant application of this compound is in the synthesis of other carbonate esters through transesterification. This reaction involves the exchange of the isopropyl groups of DIPDC with other alcohol moieties. The process is typically catalyzed by an acid or base and allows for the creation of a wide array of symmetrical and unsymmetrical carbonates.

The versatility of this reaction allows it to be used with various alcohols, from simple alkanols to more complex polyols and phenols, to produce specialized carbonate derivatives. smolecule.com For instance, the reaction of DIPDC with different alcohols can yield products like dibutyl carbonate or other dialkyl carbonates. The choice of catalyst and reaction conditions, such as temperature and the use of non-polar solvents to remove byproducts, can be optimized to achieve high yields.

Reactant 1Reactant 2Catalyst/ConditionsProductApplication Area
This compoundVarious AlcoholsBase or Acid CatalystSymmetrical/Unsymmetrical CarbonatesGeneral Organic Synthesis
This compoundPhenolsBase CatalystAryl CarbonatesMaterials Science, Agrochemicals
Dimethyl Carbonate1,6-HexanediolTransesterification CatalystPolycarbonate DiolPolymer Synthesis

Formation of Urethane (B1682113) Linkages via Reaction with Amines

This compound readily reacts with primary and secondary amines via nucleophilic substitution to form N-isopropoxycarbonyl derivatives, which are a class of carbamates or urethanes. smolecule.com This reaction is fundamental to its role as a protecting group for amines in multi-step organic syntheses. smolecule.com

The isopropoxycarbonyl group effectively masks the nucleophilicity of the amine, preventing it from participating in undesired side reactions. This protection is robust under many reaction conditions but can be readily removed under mild acidic or basic conditions to regenerate the free amine. smolecule.com This strategy is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Amine SubstrateReagentConditionsProductKey Finding
Primary Aliphatic AmineThis compoundBase (e.g., Triethylamine)N-Isopropoxycarbonyl Amine (Urethane)Efficient protection of amine functionality. smolecule.com
Secondary Aromatic AmineThis compoundElevated TemperatureN-Isopropoxycarbonyl Amine (Urethane)Formation of stable urethane linkage.
Amino AcidsThis compoundAqueous BaseN-Protected Amino AcidEnables selective reactions at the carboxylic acid terminus.

Applications in Carbohydrate Modification and Derivatization

In the field of carbohydrate chemistry, this compound is utilized for the protection of hydroxyl groups. smolecule.com Carbohydrates possess multiple hydroxyl groups with similar reactivity, making selective modification challenging. By reacting a carbohydrate with DIPDC, one or more of these hydroxyls can be converted into carbonate esters.

This protection strategy renders the selected hydroxyl groups unreactive, allowing for chemical transformations to be carried out on other parts of the molecule. Following these modifications, the carbonate protecting groups can be cleaved under mild conditions to restore the original hydroxyl functionality. This approach is a valuable tool for the synthesis of complex and selectively modified carbohydrate derivatives.

Integration into Polymer Chemistry for Introduction of Carbonate Moieties

This compound serves as a key building block in polymer chemistry for the synthesis of polycarbonates and related copolymers. smolecule.comgoogle.com Through polycondensation reactions with diols, DIPDC can introduce carbonate linkages into the main chain of a polymer. google.comnih.gov

This process, a form of transesterification, typically involves reacting DIPDC or a related dialkyl carbonate like dimethyl carbonate with a diol (such as 1,6-hexanediol) at elevated temperatures in the presence of a catalyst. google.comuwb.edu.pl The resulting polycarbonates are a class of thermoplastics with a wide range of applications due to their desirable mechanical and thermal properties. uwb.edu.pl The incorporation of carbonate moieties can also be used to create poly(ether carbonate)s and poly(urethane-carbonate)s, tailoring the final properties of the polymer. nih.govgoogle.com

Monomer 1Monomer 2Polymer TypeKey Feature
Dipropyl CarbonateDodecane-1,12-diol formatePolycarbonateSynthesis via ester-carbonate exchange reaction. researchgate.net
Diisopropyl Carbonate1,6-HexanediolPolycarbonate DiolUsed in the production of polyurethanes. google.com
Carbon DioxideBenzylic DiolsPolycarbonateDirect synthesis using CO2 as a C1 source. nih.gov
Cyclic CarbonatesDiaminesNon-isocyanate PolyurethaneGreener route to polyurethane synthesis. google.com

Theoretical and Computational Chemistry of Dipropan 2 Yl Dicarbonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of molecules like dipropan-2-yl dicarbonate (B1257347). These calculations, often employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. For dialkyl dicarbonates, the central dicarbonate moiety's geometry and the orientation of the alkyl groups are of particular interest.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are also determined through these calculations. The HOMO-LUMO gap is a critical parameter, offering a glimpse into the molecule's kinetic stability and reactivity. A larger gap generally signifies lower reactivity. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. In the case of dipropan-2-yl dicarbonate, the carbonyl carbons are expected to be electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO-LUMO Gap~7-8 eVIndicates good kinetic stability.
Dipole Moment~2-3 DSuggests a moderate overall polarity.
Electron AffinityNegativeThe molecule is unlikely to accept an electron to form a stable anion.
Ionization PotentialHighA significant amount of energy is required to remove an electron.

Note: The values in this table are estimations based on calculations for similar molecules and may vary depending on the computational method and basis set used.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving dialkyl dicarbonates. researchgate.net DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction pathways, including the structures of transition states and intermediates. nih.govpku.edu.cn For this compound, DFT studies are crucial for understanding its role as an acylating agent, a common application for this class of compounds.

Research on related pyrocarbonates has shown that they can be key intermediates in certain chemical transformations. scitechdaily.compnas.orgsciencedaily.comeurekalert.org DFT can be employed to study the stability and reactivity of the pyrocarbonate anion that would be formed from this compound. pnas.org For instance, in reactions with nucleophiles, DFT can model the stepwise or concerted nature of the acyl substitution process, calculating the activation energies for each step. This provides a quantitative measure of the reaction's feasibility and rate. The influence of the isopropyl groups on the stability of transition states, due to steric and electronic effects, can be precisely evaluated.

Table 2: Key Parameters from DFT Studies on Acylation Reactions

ParameterDescriptionTypical Focus of Study
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.Comparison of different nucleophiles or reaction conditions.
Reaction Energy (ΔErxn)The overall energy change of the reaction.Determines if the reaction is exothermic or endothermic.
Transition State GeometryThe molecular structure at the highest point of the energy barrier.Provides insight into the mechanism of bond formation and breaking.
Intermediate StabilityThe energy of any species formed between the reactant and product.Helps to understand multi-step reaction mechanisms.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules in a condensed phase. dovepress.comutm.mynih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into solvation, aggregation, and transport properties. aip.orgacs.orgnih.gov

For this compound, MD simulations can be used to study its behavior in various organic solvents. researchgate.net These simulations can reveal the nature of solute-solvent interactions, such as the formation of hydrogen bonds (if applicable) and van der Waals forces. nih.gov Understanding how the solvent molecules arrange themselves around the dicarbonate is crucial for predicting its reactivity and solubility. Furthermore, MD simulations can be employed to investigate the interactions of this compound with larger molecules, such as enzymes or polymers, which is relevant for its potential applications in biochemistry and materials science. scispace.com

Table 3: Information Obtainable from Molecular Dynamics Simulations

InformationDescriptionRelevance to this compound
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterizes the solvation shell structure around the dicarbonate.
Diffusion CoefficientA measure of the rate of translational motion of molecules.Predicts how quickly the dicarbonate will move through a solution.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecules.Assesses the conformational stability of the dicarbonate during the simulation.
Hydrogen Bond AnalysisIdentifies and quantifies the formation and lifetime of hydrogen bonds.Important for understanding interactions in protic solvents or with biomolecules.

Predictive Modeling of Catalytic Activity and Selectivity

Computational chemistry plays a significant role in the predictive modeling of catalytic processes involving this compound. By combining quantum mechanics and molecular mechanics (QM/MM) methods, it is possible to model enzymatic reactions or other catalyzed transformations with a high degree of accuracy. These models can help in understanding the role of a catalyst in lowering the activation energy of a reaction and in controlling its selectivity.

For instance, if this compound is used as a substrate in an enzyme-catalyzed reaction, predictive modeling can be used to dock the molecule into the active site of the enzyme. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate binding and recognition. By calculating the energies of different reaction pathways within the enzyme's active site, it is possible to predict the catalytic activity and the stereoselectivity or regioselectivity of the reaction. This information is invaluable for the rational design of new catalysts or for the optimization of existing catalytic systems.

Computational Assessment of Leaving Group Abilities in Carbonate Chemistry

The efficiency of this compound as an acylating agent is intrinsically linked to the ability of the corresponding isopropoxycarbonyl group to act as a good leaving group. Computational chemistry provides a powerful framework for assessing leaving group abilities. This is often done by calculating the pKa of the conjugate acid of the leaving group or by directly computing the energetics of the bond cleavage process.

In the context of carbonate chemistry, the stability of the departing alkoxide or aryloxide anion is a key determinant of leaving group ability. researchgate.net Computational methods can be used to calculate the gas-phase basicity or the solution-phase pKa of the isopropoxide anion. Furthermore, the stability of the leaving group can be influenced by the solvent, and computational models can account for these solvent effects. By comparing the calculated leaving group abilities of different carbonates, it is possible to rank their reactivity and to make informed decisions about their suitability for specific synthetic applications. researchgate.net

Advanced Analytical Methodologies for Research and Characterization of Dipropan 2 Yl Dicarbonate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of dipropan-2-yl dicarbonate (B1257347).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of DIPC.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For dipropan-2-yl dicarbonate, the spectrum would show characteristic signals for the methine (CH) and methyl (CH₃) protons of the isopropyl groups. chegg.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the presence and connectivity of the isopropyl moieties. chegg.comnih.gov

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. researchgate.net The spectrum of DIPC would exhibit distinct peaks for the carbonyl carbon of the dicarbonate group, the methine carbon, and the methyl carbons of the isopropyl groups. rsc.org The chemical shifts of these carbons provide definitive evidence for the dicarbonate structure. nih.gov

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. A key feature in the IR spectrum of DIPC is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group. This peak is a critical indicator of the compound's integrity. In-situ Fourier-transform infrared spectroscopy (FTIR) can be used to track the consumption of the carbonyl group during reactions.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with gas chromatography (GC-MS), it can identify volatile impurities and decomposition products. nih.gov The mass spectrum of DIPC would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of isopropyl or other small groups. nih.govrsc.org

The following table summarizes the key spectroscopic data for this compound:

Spectroscopic TechniqueKey FeatureTypical Observation
¹H NMR Signals for isopropyl protonsCharacteristic chemical shifts and splitting patterns for methine and methyl groups chegg.com
¹³C NMR Signals for different carbon atomsDistinct peaks for carbonyl, methine, and methyl carbons rsc.org
IR Spectroscopy Carbonyl group stretchingStrong absorption band characteristic of the dicarbonate functional group
Mass Spectrometry Molecular ion and fragment peaksPeak corresponding to the molecular weight of DIPC and its fragmentation pattern nih.gov

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying its presence, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of DIPC. ambeed.com Reversed-phase HPLC, with a suitable stationary phase like C18, is often employed. postnova.comresearchgate.net The method can be used to quantify product formation in kinetic studies and to determine the enantiomeric excess of chiral derivatives. figshare.com UV detection is commonly used if the molecule or its derivatives possess a suitable chromophore. acs.org

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. oup.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both qualitative and quantitative analysis. rsc.org It is particularly useful for monitoring reaction progress and detecting volatile impurities. The choice of the GC column is critical for achieving good separation. rsc.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions involving this compound. cymitquimica.com It allows for a quick assessment of the consumption of starting materials and the formation of products. silicycle.comnih.gov By comparing the retention factor (Rf) of the sample spot with that of a standard, the presence of DIPC can be inferred.

Advanced Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of this compound. chemijournal.comasiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of DIPC. researchgate.netslideshare.net It combines the separation capability of GC with the identification power of MS. rsc.org GC-MS is invaluable for identifying and quantifying DIPC and its byproducts in complex mixtures, such as reaction monitoring and the analysis of decomposition products. epa.gov The mass spectrometer provides definitive identification of the separated components based on their mass spectra. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another important hyphenated technique. chromatographyonline.com It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. chemijournal.com LC-MS can be used for the identification and quantification of DIPC and its derivatives in various matrices. ambeed.comchromatographyonline.com

Quantitative Analytical Procedures in Reaction Monitoring and Process Control

Quantitative analysis is crucial for monitoring the formation of this compound and for process control in its synthesis.

In-situ FTIR spectroscopy can be utilized for real-time monitoring of reactions by tracking the characteristic infrared absorption bands of reactants and products. researchgate.net This allows for precise control over reaction parameters to optimize yield and purity.

Chromatographic methods , such as GC and HPLC, are widely used for quantitative analysis. By using a suitable internal or external standard, the concentration of this compound in a sample can be accurately determined. oup.com This is essential for kinetic studies and for ensuring the quality of the final product. For instance, in a study on the thermal decomposition of related peroxydicarbonates in benzene, gas chromatography was used to determine the amount of isopropyl phenyl carbonate formed. oup.com

The following table provides an overview of quantitative analytical procedures for this compound:

Analytical TechniqueApplication in Quantitative AnalysisKey Advantages
In-situ FTIR Real-time reaction monitoringProvides immediate feedback on reaction progress researchgate.net
Gas Chromatography (GC) Quantification in reaction mixtures and final productHigh precision and accuracy for volatile compounds oup.com
High-Performance Liquid Chromatography (HPLC) Quantification of product and impuritiesSuitable for a wide range of compounds and complex matrices

Method Validation and Quality Assurance in Chemical Analysis

To ensure the reliability and accuracy of analytical results for this compound, rigorous method validation and quality assurance practices are essential. researchgate.net

Method validation involves demonstrating that an analytical method is suitable for its intended purpose. This includes evaluating parameters such as:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality assurance involves the implementation of procedures to ensure that the analytical data generated meets a predefined standard of quality. This includes the regular calibration of instruments, the use of certified reference materials, and participation in proficiency testing schemes. For instance, in GC analysis, this might involve verifying the performance of the GC system using standard mixtures. epa.gov

Synthesis and Reactivity of Dipropan 2 Yl Dicarbonate Derivatives and Analogues

Design and Synthesis of Novel Dipropan-2-yl Carbonate Analogues

The design and synthesis of novel analogues of dipropan-2-yl dicarbonate (B1257347), also known as diisopropyl dicarbonate (DIPDC), are driven by the need for reagents with tailored reactivity, selectivity, and physical properties for a variety of synthetic applications. These applications range from protecting group chemistry in peptide synthesis to the creation of functionalized materials. smolecule.comchemimpex.com

One approach to designing novel analogues involves modifying the alkyl or aryl groups attached to the carbonate core. For instance, the synthesis of di-tert-butyl dicarbonate (Boc anhydride) represents a highly successful analogue that is widely used for the tert-butoxycarbonyl (Boc) protection of amines. wikipedia.orgacs.org The synthetic strategy for these dicarbonates often involves the reaction of an alcohol or phenol (B47542) with a suitable activating agent like phosgene (B1210022) or a chloroformate, followed by a coupling reaction. googleapis.com For example, di-tert-butyl dicarbonate can be synthesized by reacting potassium tert-butoxide with carbon dioxide to form potassium tert-butyl carbonate, which is then reacted with phosgene. googleapis.com

Another strategy focuses on creating bifunctional dicarbonates. For example, novel bicyclic dicarbonates with both five- and six-membered rings have been synthesized from diglycerol. rsc.orgrsc.org The synthesis involves a two-step process where the α,α-diglycerol isomer is first separated and converted to a five-membered dicarbonate. rsc.org The remaining mixture of α,β- and β,β-diglycerol is then reacted with ethyl chloroformate in the presence of a base to form the bicyclic dicarbonate. rsc.orgrsc.org These compounds are valuable for synthesizing environmentally friendly polymers like polycarbonates and non-isocyanate poly(hydroxyurethane)s. rsc.org

The synthesis of functionalized monomers containing a pyrocarbonate moiety is another area of interest. For example, 4-vinylbenzoic and methacrylic tert-butyl carbonic anhydride (B1165640) have been successfully synthesized and polymerized to create materials for positive-tone photoresists. cambridge.org

The table below showcases some examples of synthesized dipropan-2-yl carbonate analogues and their key features.

Analogue NameKey Structural FeatureSynthetic Precursor(s)Noted Application(s)
Di-tert-butyl dicarbonateTert-butyl groups instead of isopropyl groupsPotassium tert-butoxide, Carbon dioxide, Phosgene googleapis.comAmine protection (Boc group) wikipedia.orgacs.org
α,β-Diglycerol dicarbonateBicyclic structure with 5- and 6-membered ringsDiglycerol, Ethyl chloroformate rsc.orgrsc.orgMonomer for polycarbonates and poly(hydroxyurethane)s rsc.org
4-Vinylbenzoic tert-butyl carbonic anhydrideVinyl group for polymerizationNot specifiedPhotoresist materials cambridge.org
Methacrylic tert-butyl carbonic anhydrideMethacryl group for polymerizationNot specifiedPhotoresist materials cambridge.org

These examples highlight the versatility in the design of dicarbonate analogues, allowing for the fine-tuning of their properties for specific synthetic goals.

Structure-Reactivity Relationship Studies of Substituted Dicarbonates

The relationship between the structure of substituted dicarbonates and their reactivity is a critical area of study, as it provides insights into reaction mechanisms and allows for the prediction and control of chemical transformations. These studies often involve kinetic analysis and the correlation of reaction rates with various structural and electronic parameters of the dicarbonate and the reacting substrate. acs.orgacs.org

Key factors influencing the reactivity of dicarbonates include:

Steric Hindrance: The size of the alkyl or aryl groups on the dicarbonate significantly affects its reactivity. For instance, di-tert-butyl dicarbonate (Boc anhydride) is less reactive than smaller dialkyl dicarbonates due to the bulky tert-butyl groups. wikipedia.org This steric hindrance can be advantageous, leading to greater selectivity in reactions.

Electronic Effects: The electronic properties of the substituents on the dicarbonate play a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, making the dicarbonate more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. nih.gov

Leaving Group Ability: The stability of the leaving group formed during the reaction is a key determinant of reactivity. In the aminolysis of diphenyl carbonates, for example, the nature of the substituent on the phenolate (B1203915) leaving group influences the reaction rate. acs.org

Studies on the aminolysis of substituted diphenyl carbonates have shown that the reaction can proceed through either a stepwise or a concerted mechanism, depending on the basicity of the nucleophile and the nature of the leaving group. acs.orgugent.be Theoretical studies using computational methods like Density Functional Theory (DFT) have become invaluable in elucidating these reaction mechanisms and understanding the transition states involved. ugent.beresearchgate.net These studies can quantify the effects of substituents on reaction barriers and help in designing more efficient reagents. nih.gov

The following table summarizes the general trends observed in the structure-reactivity relationships of substituted dicarbonates.

Structural FeatureEffect on ReactivityRationale
Increased steric bulk of alkyl/aryl groupsDecreasedHinders approach of the nucleophile to the carbonyl carbon.
Electron-withdrawing substituentsIncreasedEnhances the electrophilicity of the carbonyl carbons.
Electron-donating substituentsDecreasedReduces the electrophilicity of the carbonyl carbons.
More stable leaving groupIncreasedFacilitates the departure of the leaving group in the rate-determining step.

These relationships are fundamental to the rational design of new dicarbonate reagents with tailored reactivity for specific synthetic challenges.

Comparative Analysis of Reactivity and Selectivity Among Related Dicarbonate Reagents

A comparative analysis of the reactivity and selectivity of different dicarbonate reagents is essential for selecting the optimal reagent for a particular synthetic transformation. The choice of dicarbonate can significantly impact reaction outcomes, including yield, chemoselectivity, and the avoidance of side reactions. libretexts.org

Reactivity Comparison:

The reactivity of dicarbonates generally follows the order: dimethyl dicarbonate > diethyl dicarbonate > diisopropyl dicarbonate > di-tert-butyl dicarbonate. This trend is primarily governed by steric hindrance, with the bulkier alkyl groups reducing the accessibility of the electrophilic carbonyl carbons to nucleophiles.

For instance, di-tert-butyl dicarbonate (Boc anhydride) is widely used for the selective N-protection of amines. wikipedia.org Its lower reactivity compared to other dialkyl dicarbonates allows it to react preferentially with the more nucleophilic amino group in the presence of less nucleophilic hydroxyl groups. researchgate.net In contrast, more reactive dicarbonates like diethyl pyrocarbonate have been used for the modification of a wider range of nucleophiles. chemicalbull.com

Selectivity Comparison:

Selectivity is a key consideration when choosing a dicarbonate reagent. This includes chemoselectivity (differentiating between different functional groups), regioselectivity (differentiating between similar functional groups at different positions), and stereoselectivity.

Chemoselectivity: The Boc anhydride/4-(dimethylamino)pyridine (DMAP) system is a classic example of a highly chemoselective reagent combination for the protection of amines. chemicalbook.com While this system is highly effective, it can sometimes lead to unexpected side products, such as the formation of ureas from primary amines. chemicalbook.com

Intermolecular vs. Intramolecular Selectivity: In reactions with complex molecules containing multiple reactive sites, the selectivity of the dicarbonate reagent is crucial. For example, in the context of modifying biomolecules like lignin (B12514952) and carbohydrates, the carbonate radical anion (which can be generated from dicarbonates) shows a degree of selectivity, reacting preferentially with lignin over carbohydrates. diva-portal.org

The table below provides a comparative overview of the reactivity and typical applications of some common dicarbonate reagents.

Dicarbonate ReagentRelative ReactivityPrimary ApplicationsKey Selectivity Features
Dimethyl dicarbonateHighGeneral methylating agentLess selective due to high reactivity
Diethyl pyrocarbonateModerateInactivation of RNase enzymes, modification of biomolecules chemicalbull.comBroader reactivity with various nucleophiles
Dipropan-2-yl dicarbonate ModerateSynthesis of carbonates and urethanes smolecule.comBalanced reactivity and stability
Di-tert-butyl dicarbonateLowN-protection of amines (Boc protection) chemimpex.comwikipedia.orgHigh chemoselectivity for amines over alcohols researchgate.net

The choice between these reagents often involves a trade-off between reactivity and selectivity, which must be carefully considered based on the specific requirements of the synthesis. libretexts.org

Exploration of Functionalized Carbonate Moieties for Specialized Applications

The incorporation of functional groups into carbonate moieties opens up a vast landscape of possibilities for creating materials and molecules with specialized properties and applications. This functionalization can be achieved through various synthetic strategies, leading to novel monomers for polymerization, tailored cross-linking agents, and platforms for biomedical applications. rsc.orgresearchgate.net

Functionalized Monomers for Polymers:

One major area of exploration is the synthesis of polymerizable monomers containing cyclic carbonate groups. For example, glycerol (B35011) carbonate methacrylate (B99206) can be copolymerized with other monomers like methyl methacrylate to produce nanoparticles. rsc.org These nanoparticles, bearing pendant cyclic carbonate groups, can then be further functionalized by reacting them with amines, amino acids, or proteins, making them promising carriers for biomolecules in biomedical applications. rsc.org

The ring-opening polymerization (ROP) of functionalized six- to eight-membered cyclic carbonates is another important route to aliphatic polycarbonates. nih.gov These polymers have diverse applications, including as battery electrolytes and materials for biomedical devices. nih.govresearchgate.net The functional groups incorporated into the cyclic carbonate monomers can be tailored to achieve desired thermal, mechanical, and solution properties in the resulting polymer. nih.gov

Cross-linking and Coatings:

Functionalized carbonates are also explored for developing novel cross-linking systems. For instance, (meth)acrylic copolymers functionalized with cyclic carbonate groups can be cross-linked with amines to form hydroxyurethane networks. researchgate.net This reaction is attractive for producing polyurethane coatings without the use of isocyanates. researchgate.net The choice of the amine cross-linker is a key factor in controlling the reactivity and properties of the final coating. researchgate.net

Biomedical Applications:

The ability to introduce a wide range of functional groups makes functionalized carbonates particularly interesting for biomedical applications. Post-polymerization modification of polycarbonates containing pendant functional groups is a powerful strategy for developing scaffolds for drug and gene delivery, as well as antibacterial and antifouling coatings for medical devices. researchgate.net For example, polycarbonates with pendant thioether groups can be modified by ring-opening reactions with functional epoxides to create sulfonium-functionalized copolymers. researchgate.net

The following table provides examples of functionalized carbonate moieties and their specialized applications.

Functionalized Carbonate MoietyMethod of FunctionalizationSpecialized Application
Pendant cyclic carbonate on polymer nanoparticlesCopolymerization of glycerol carbonate methacrylate rsc.orgCarriers for biomolecules rsc.org
Functionalized six- to eight-membered cyclic carbonatesSynthesis from functionalized diols and CO2 nih.govMonomers for biodegradable polycarbonates nih.govresearchgate.net
Cyclic carbonate functionalized (meth)acrylic copolymersCopolymerization with monomers like glycerol carbonate methacrylate researchgate.netIsocyanate-free polyurethane coatings researchgate.net
Polycarbonates with pendant thioether groupsRing-opening polymerization of functionalized monomersScaffolds for drug and gene delivery, antibacterial coatings researchgate.net

The ongoing exploration of functionalized carbonate moieties continues to expand the toolbox of synthetic chemists, enabling the creation of advanced materials with precisely controlled properties for a wide range of specialized applications.

Emerging Research Frontiers and Future Directions in Dipropan 2 Yl Dicarbonate Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The synthesis of dipropan-2-yl dicarbonate (B1257347) and its application in chemical reactions are being re-evaluated through the lens of green chemistry. The twelve principles of green chemistry, which promote waste prevention, atom economy, and the use of safer chemicals and processes, are guiding these new research directions. acs.orgsemanticscholar.orgnih.gov

Historically, the synthesis of dicarbonates often involved hazardous reagents like phosgene (B1210022). smolecule.com A greener alternative that has gained traction is the transesterification of dimethyl carbonate (DMC) with isopropanol (B130326). smolecule.comiupac.org This method avoids the toxicity of phosgene and utilizes DMC, which is itself considered a green reagent. Further aligning with green chemistry principles is the development of solvent-free and energy-efficient synthetic protocols. Mechanochemical methods, such as ultrasound-assisted synthesis, have demonstrated the potential to increase reaction yields and reduce waste by enhancing mixing and catalyst activation without the need for bulk solvents. smolecule.com Another promising avenue is the use of continuous-flow reactors, which offer superior control over reaction parameters, improve safety, and can lead to higher yields and purity.

A key principle of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.org Researchers are designing synthetic pathways that maximize the incorporation of all materials into the final product, thereby minimizing waste. The shift from stoichiometric reagents to catalytic systems is central to this effort, as catalysts can be used in small amounts and often recycled. semanticscholar.org

Table 1: Comparison of Synthetic Routes for Carbonates

Method Reagents Advantages Disadvantages Green Chemistry Alignment
Traditional Phosgene Route Isopropanol, Phosgene, Base Well-established Highly toxic phosgene, corrosive HCl byproduct Poor
Transesterification Isopropanol, Dimethyl Carbonate, Base Catalyst Avoids phosgene, uses greener reagent (DMC) Requires energy for reflux, catalyst removal Good
Ultrasound-Assisted Synthesis Isopropanol, Carbonyl Source Increased yield, reduced reaction time, often solvent-free Specialized equipment required Very Good

| Continuous-Flow Synthesis | Isopropanol, Carbonyl Source, Immobilized Catalyst | High yield and purity, excellent process control, enhanced safety | High initial investment | Excellent |

Discovery of Novel Catalytic Systems for Dipropan-2-yl Dicarbonate-Mediated Reactions

The transition from stoichiometric to catalytic processes is a major frontier in this compound chemistry. Catalysts not only improve the environmental profile of reactions but also enable new transformations with higher selectivity and efficiency. Research is focused on developing novel catalysts that can operate under mild conditions, be easily separated from the reaction mixture, and be reused multiple times.

Recent advancements include the use of dual-nuclear ionic liquid catalysts, which have shown high activity in esterification reactions relevant to dicarbonate synthesis. smolecule.com These catalysts can be designed to be bifunctional, further enhancing their reactivity. Metal-salen complexes, particularly with aluminum, paired with ionic liquids, have also emerged as effective systems for activating substrates in carbonate synthesis, even at room temperature. smolecule.com For continuous-flow processes, solid catalysts like titanium silicate (B1173343) have proven effective, achieving high yields with short residence times. The development of enzymatic catalysts also represents a significant step forward, as enzymes offer unparalleled specificity, often eliminating the need for protecting groups and reducing downstream purification efforts, which is a core green chemistry principle. acs.org

Table 2: Performance of Selected Catalytic Systems in Carbonate Synthesis

Catalyst Type Temperature (°C) Yield (%) Key Features Source
Sodium Peroxide (Traditional) 0–10 ~78 Stoichiometric, traditional method smolecule.com
Dual-Nuclear Ionic Liquid 110 ~92 High selectivity, potential for reuse smolecule.com
Al-Salen/Ionic Liquid 25 ~89 Mild reaction conditions (room temp.) smolecule.com
Titanium Silicate (Flow Reactor) 130 ~94 Suitable for continuous production

| Potassium Carbonate (K2CO3) | 90 (Reflux) | Variable | Simple base catalyst for transesterification | iupac.org |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, represent a highly efficient strategy in organic synthesis. nih.gov They align with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. This compound is an attractive candidate for MCRs due to its ability to act as an activator for both amine and alcohol functionalities. Its integration into MCRs could provide rapid access to complex molecules, such as highly substituted heterocycles and peptidomimetics, which are valuable in medicinal chemistry.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations initiated by a single event, leading to a significant increase in molecular complexity in one operation. mdpi.com The reactivity of this compound can be harnessed to trigger such cascades. For instance, an initial reaction with a multifunctional molecule could form a reactive intermediate that subsequently undergoes a series of cyclizations or rearrangements. Research in this area is exploring the design of substrates that, upon reaction with this compound, can enter into novel and productive cascade pathways to build complex molecular architectures that would otherwise require lengthy, linear syntheses. mdpi.com

Exploration of this compound in Advanced Materials Science

The unique chemical properties of this compound make it a valuable tool in the field of advanced materials science. Its ability to introduce carbonate linkages is being explored for the synthesis and modification of polymers. By incorporating carbonate groups into polymer backbones, researchers can tune material properties such as thermal stability, biodegradability, and optical clarity.

Patents indicate the use of dipropan-2-yl carbonate in the formulation of fluoropolymer compositions for coatings, suggesting a role in enhancing film formation and performance. google.com Furthermore, it has been identified as a component in processes for manufacturing high-quality polycarbonates, which are prized for their strength and optical properties. google.com The reactivity of this compound allows it to act as a cross-linking agent or as a monomer in polymerization reactions, opening up possibilities for creating novel polymer networks with tailored characteristics. The exploration of this compound in creating specialized materials, such as those for organic electronics or biomedical devices, represents a vibrant and growing area of research. icmab.es

Novel Applications in Diverse Chemical Disciplines and Interdisciplinary Research

Beyond its established roles, this compound is finding new applications across a range of chemical and interdisciplinary fields. Its utility in peptide synthesis as a coupling reagent is well-known, but researchers are now using it to create more complex peptide-based structures and peptidomimetics with potential therapeutic applications. smolecule.com

In medicinal chemistry, derivatives of this compound are being investigated as biologically active molecules. For example, a phosphonate (B1237965) derivative containing a structure derived from the reagent has been patented as a modulator for the formyl peptide receptor 2 (FPR2), a target relevant to inflammatory diseases. googleapis.com This highlights its potential as a scaffold in drug discovery. Other novel applications include its use in the chemical modification of carbohydrates and as a dehydrating agent in specific reactions. smolecule.com The versatility of this compound ensures its continued relevance and adoption in new and exciting areas of interdisciplinary research, from chemical biology to agrochemical development. smolecule.com

Table 3: Summary of Diverse Applications for this compound

Field of Application Specific Use Potential Outcome
Organic Synthesis Protecting group for amines and alcohols Efficient multi-step synthesis of complex molecules
Peptide Chemistry Condensing agent for peptide bond formation Synthesis of peptides and peptidomimetics
Medicinal Chemistry Scaffold for drug design Development of novel therapeutic agents (e.g., FPR2 modulators) googleapis.com
Polymer Chemistry Monomer or modifying agent Creation of advanced materials like polycarbonates and specialized coatings google.comgoogle.com
Carbohydrate Chemistry Reagent for modifying hydroxyl groups Synthesis of novel carbohydrate derivatives

| Agrochemicals | Intermediate in the synthesis of functional molecules | Development of new pesticides and herbicides |

Q & A

Q. What are the established methods for synthesizing dipropan-2-yl dicarbonate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via the reaction of chloroformate derivatives with alcohols under controlled conditions. A common approach involves reacting isopropyl chloroformate with isopropyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Optimization strategies include temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments to favor dicarbonate formation over mono-carbonate byproducts . Purity can be enhanced via fractional distillation under reduced pressure (boiling point: 56–57°C) .

Q. What purification and characterization techniques are recommended for isolating this compound?

Post-synthesis purification often employs vacuum distillation to separate the product from unreacted starting materials. Characterization requires a combination of spectroscopic methods:

  • FTIR : Peaks at ~1750–1850 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O-C asymmetric stretching) confirm carbonate groups .
  • NMR : 13C^{13}\text{C} NMR signals at δ 150–155 ppm (carbonate carbonyl) and 1H^{1}\text{H} NMR signals for tert-butyl/isopropyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 218 (molecular weight: 218.25 g/mol) .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

The compound is flammable (flash point: 37°C), a skin irritant, and toxic upon inhalation. Safety protocols include:

  • Using flame-resistant equipment and avoiding open flames .
  • Wearing nitrile gloves, goggles, and respiratory protection in poorly ventilated areas .
  • Storing in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in Boc (tert-butoxycarbonyl) protection of amines?

The compound acts as a Boc anhydride, transferring the tert-butoxycarbonyl group to amines via nucleophilic attack. The reaction proceeds through a mixed carbonate intermediate, with pyridine or DMAP often used to stabilize the leaving group (CO₂ and tert-butanol). Kinetic studies suggest temperature-dependent regioselectivity, with lower temperatures favoring Boc protection over competing acylation .

Q. How can conflicting data on this compound’s thermal stability be resolved?

Discrepancies in thermal decomposition studies (e.g., stability at 25°C vs. rapid degradation above 50°C) may arise from impurities (e.g., residual acids) or experimental conditions (moisture exposure). Controlled thermogravimetric analysis (TGA) under inert atmospheres and moisture-free environments is critical. FTIR monitoring of decomposition products (e.g., CO₂ and tert-butanol) can clarify degradation pathways .

Q. What electrochemical applications does this compound enable in lithium-ion battery research?

While not directly used as an electrolyte, its analogs (e.g., dimethyl dicarbonate) participate in solid-electrolyte interphase (SEI) formation. Quantum chemical simulations suggest that decomposition products like lithium alkyl carbonates stabilize electrode surfaces. Researchers should compare its reactivity with ethylene carbonate (EC) to assess SEI-modifying potential .

Q. How can researchers validate analytical methods for detecting this compound degradation products?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for quantifying degradation products. Method validation should include:

  • Linearity : Calibration curves for tert-butanol and CO₂ derivatives.
  • Recovery studies : Spiked samples to assess accuracy (target: 95–105%).
  • Forced degradation : Exposure to heat, light, and humidity to identify major breakdown pathways .

Q. What solvent systems optimize this compound’s reactivity in peptide synthesis?

Polar aprotic solvents (e.g., dichloromethane, THF) enhance its solubility and reaction rates with amino groups. However, solvent basicity (e.g., DMF) may accelerate unwanted hydrolysis. Solvent screening via kinetic profiling (e.g., monitoring Boc-protection rates by 1H^{1}\text{H} NMR) is advised .

Q. How do spectroscopic discrepancies in this compound characterization arise, and how can they be mitigated?

Variations in FTIR peak positions (e.g., C=O stretching) may result from solvent interactions or hydrogen bonding. Researchers should standardize sample preparation (e.g., using dry KBr pellets) and compare spectra against computational predictions (e.g., Hartree-Fock calculations for vibrational modes) .

Q. What are the ecological implications of this compound disposal, and how can waste be managed sustainably?

While specific ecotoxicity data are limited, its structural similarity to other carbonates suggests potential aquatic toxicity. Neutralization with alkaline solutions (e.g., 1M NaOH) followed by incineration is recommended. Regulatory compliance with TSCA and IATA guidelines (UN2930) is mandatory for transport and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.